molecular formula C₅H₈BN B106804 Pyridine borane CAS No. 110-51-0

Pyridine borane

Cat. No. B106804
CAS RN: 110-51-0
M. Wt: 89.91 g/mol
InChI Key: NNTOJPXOCKCMKR-UHFFFAOYSA-N
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Description

Pyridine borane, a complex formed between pyridine and borane, is a subject of interest due to its unique chemical properties and potential applications. The complex is typically synthesized through reactions involving pyridine or its derivatives with borane or borane-related reagents. The resulting pyridine-borane complexes have been studied for their potential use in various chemical transformations and as intermediates in the synthesis of aza-π-conjugated materials, which are important in the field of materials science .

Synthesis Analysis

The synthesis of pyridine-borane complexes can be achieved through electrophilic aromatic borylation, where 2-arylpyridines react with BBr3 to form stable intermediates that serve as platforms for further substitution . Additionally, metal-free catalysis using borane, generated from alkenes and HB(C6F5)2, has been employed for the direct hydrogenation of pyridines to produce piperidines with high yields and excellent stereoselectivities . The use of pyridine borane (Py.BH3) with halogens or strong acids can activate the complex for room temperature hydroboration of alkenes, leading to potassium alkyltrifluoroborate salts .

Molecular Structure Analysis

The molecular structure of pyridine-borane complexes has been investigated using Raman spectroscopy and quantum chemical methods. These studies reveal that the borane-nitrogen (BN) bond length and the BN dative bond stretching frequency are affected by the formation of the complex. The vibrational properties of pyridine are also significantly altered upon complexation with borane, indicating a strong interaction between the two components .

Chemical Reactions Analysis

Pyridine borane complexes are versatile reagents in various chemical reactions. They have been used in borane-catalyzed C3-alkylation of pyridines, which is a challenging transformation due to the need for regioselectivity and mild reaction conditions . Additionally, pyridine borane has been employed as a protecting group in synthetic chemistry to facilitate certain coupling reactions . The borane adduct of 2-(methylamido)pyridine has been incorporated into metal complexes, acting as a tripod ligand and forming unique metal-hydrogen-boron interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-borane complexes are influenced by the presence of boron. For instance, the co-pyrolysis of an aromatic petroleum residue with a pyridine-borane complex leads to boron-doped mesophase materials, which exhibit altered viscosity, mesophase development, and microstructure due to the reactivity of boron . Transfer hydrogenations of pyridines using ammonia borane as a hydrogen source have been achieved with moderate to excellent cis-selectivities, demonstrating the practicality of using pyridine borane in such reactions . Furthermore, the selective silylative reduction of pyridines catalyzed by tris(pentafluorophenyl)borane results in the formation of sp3 C-Si bonds, showcasing the ability of pyridine borane to facilitate diverse chemical transformations10.

Scientific Research Applications

Reductive Aminations of Carbonyl Compounds

  • Application : Pyridine borane is used for the reductive amination of a wide variety of carbonyl compounds, offering an alternative to sodium cyanotrihydroborate. This process is significant due to its reduced toxicity compared to other reagents.
  • Reference : Pelter, Rosser, & Mills, 1984.

Synthesis of Pyridine-Borane Complexes

  • Application : Pyridine-borane complexes are synthesized from 2-arylpyridines through electrophilic aromatic borylation. This method is crucial for creating aza-π-conjugated materials with boron-nitrogen coordination.
  • Reference : Ishida, Moriya, Goya, & Murakami, 2010.

Metal-Free Transfer Hydrogenation

  • Application : Pyridine borane is used in metal-free transfer hydrogenations of pyridines with ammonia borane, producing piperidines. This process is practical due to its ease of handling and not requiring high-pressure H2.
  • Reference : Zhou, Zhang, Meng, Feng, Yang, & Du, 2016.

Hydroboration at Room Temperature

  • Application : Pyridine borane is capable of hydroborating alkenes at room temperature, a process involving an unusual hydroboration mechanism. This method is especially useful for producing monoadducts selectively.
  • Reference : Clay & Vedejs, 2005.

Determination of Active Hydrogen Content

  • Application : In the pharmaceutical industry, pyridine borane's stability to hydrolysis makes it an attractive reagent for large-scale reductions. Its active hydrogen content is quantitated using a simple, reproducible method.
  • Reference : Morley, Elrod, & BauerJohn, 1994.

Reductive Methylation of Proteins

  • Application : Pyridine borane is used for the reductive methylation of amino groups of proteins, offering a superior reagent over a wide pH range. It is also used in the reduction of tryptophan to dihydrotryptophan and inactivating lysozyme.
  • Reference : Wong, Osuga, & Feeney, 1984.

Synthesis of BCN Alloy from Pyridine-Borane

  • Application : Pyridine-borane complex is a precursor for BCN alloy, which is prepared via pyrolysis. This process is significant for lithium insertion into the BCN alloy.
  • Reference : Sasaki, Goto, Inagaki, & Kurita, 2000.

Trifluoromethylthiolation of Pyridines

  • Application : Pyridine borane catalyzes the selective trifluoromethylthiolation and difluoromethylthiolation of pyridines, forming functionalized dihydropyridines. This method is applicable for late-stage functionalization of pyridine drugs.
  • Reference : Zhou, Zhang, Liu, He, & Wang, 2022.

Safety And Hazards

When handling pyridine borane, it is recommended to wear personal protective equipment, avoid contact with eyes, skin, or clothing, and avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

Recent research has optimized TET-assisted pyridine borane sequencing (TAPS) for cfDNA (cfTAPS) to provide high-quality and high-depth whole-genome cell-free methylomes . This development is of interest to those seeking a stronger relationship between charge-transfer events and concomitant changes in molecular properties .

properties

InChI

InChI=1S/C5H5N.B/c1-2-4-6-5-3-1;/h1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTOJPXOCKCMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051569
Record name Pyridine--borane (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an unpleasant odor; mp = 9-11 deg C; [Alfa Aesar MSDS]
Record name Pyridine borane
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Vapor Pressure

0.09 [mmHg]
Record name Pyridine borane
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Pyridine borane

CAS RN

110-51-0
Record name Boron, trihydro(pyridine)-, (T-4)-
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Record name Pyridine--borane (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,570
Citations
JM Clay, E Vedejs - Journal of the American Chemical Society, 2005 - ACS Publications
Treatment of pyridine borane (Py·BH 3 ) with iodine, bromine, or strong acids affords activated Py·BH 2 X complexes that are capable of hydroborating alkenes at room temperature. …
Number of citations: 122 pubs.acs.org
MD Bomann, IC Guch, M DiMare - The Journal of Organic …, 1995 - ACS Publications
… Following the reaction of cyclohexanone, benzylamine, and pyridine—borane by … In conclusion, in situ reductive animations of aldehydes and ketones with methanolic pyridine-borane …
Number of citations: 207 pubs.acs.org
N Ishida, T Moriya, T Goya… - The Journal of Organic …, 2010 - ACS Publications
… In conclusion, we have developed a synthetic method for pyridine−borane complexes via an electrophilic aromatic borylation reaction with BBr 3 followed by substitution reactions with …
Number of citations: 175 pubs.acs.org
R Riedel, J Bill, G Passing - Advanced Materials, 1991 - Wiley Online Library
Communication: BC 4 N, a new carbon material containing boron and nitrogen is formed in high yield by the thermal decomposition of pyridine–borane at 1050C in argon. X‐ray …
Number of citations: 107 onlinelibrary.wiley.com
MD Taylor, LR Grant, CA Sands - Journal of the American …, 1955 - ACS Publications
… quantitatively from the pyridine solution of pyridine-borane and the two can be separated … such treatments yield pure pyridine-borane. Alternatively, the crude pyridine-borane can …
Number of citations: 50 pubs.acs.org
WSD Wong, DT Osuga, RE Feeney - Analytical biochemistry, 1984 - Elsevier
… study the specificity of pyridine borane for the two … pyridine borane is a versatile reagent that can be successfully used for these two very diverse purposes. In addition, pyridine borane …
Number of citations: 44 www.sciencedirect.com
M Morimoto, W Cao, RG Bergman… - Journal of the …, 2021 - ACS Publications
… We report here a supramolecular system where coencapsulation of pyridine–borane with a variety of molecules including enones, ketones, aldehydes, oximes, hydrazones, and imines …
Number of citations: 24 pubs.acs.org
R Barnes, J Graham, M Taylor - The Journal of Organic Chemistry, 1958 - ACS Publications
… Such an investigation has been carried out in this laboratory with pyridine borane, one of the several known borine complexes. Pyridine borane ivas first prepared by Schlesinger …
Number of citations: 50 pubs.acs.org
M Mittakanti, KW Morse - Inorganic Chemistry, 1990 - ACS Publications
… This paper reports the isolation and characterization of new pyridine-borane derivatives and a method that improvedthe yield of pyridine-… Spectral Data for Pyridine-Borane Derivatives" …
Number of citations: 27 pubs.acs.org
T Eichner, M Braun, KJ Hüttinger - Carbon, 1996 - Elsevier
… of a filtered coal tar pitch with pyridine-borane under a 1 MPa argon atmosphere. The … of the pitch-pyridine-borane mixture was increased step by step up to 5%. Pyridine-borane is …
Number of citations: 33 www.sciencedirect.com

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